molecular formula C23H24F3N5O B10916178 (6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl){4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}methanone

Cat. No.: B10916178
M. Wt: 443.5 g/mol
InChI Key: LLWIIFBUOYEKKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE is a complex organic compound with potential applications in various scientific fields. This compound features a pyrazolo[3,4-b]pyridine core, which is known for its biological activity, and a piperazine moiety, which is often found in pharmaceutical agents. The presence of a trifluoromethyl group further enhances its chemical stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through cyclization reactions involving appropriate precursors under acidic or basic conditions.

    Introduction of the cyclopropyl and dimethyl groups: These groups can be introduced via alkylation reactions using suitable alkyl halides.

    Attachment of the piperazine moiety: This step often involves nucleophilic substitution reactions where the piperazine ring is introduced.

    Incorporation of the trifluoromethyl group: This can be achieved through electrophilic or nucleophilic trifluoromethylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

(6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a catalyst or using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, lithium aluminum hydride.

    Substitution: Halogenated solvents, strong bases or acids, depending on the specific reaction.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties could be explored for therapeutic applications.

    Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the production of specialty chemicals.

Mechanism of Action

The mechanism of action of (6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE involves its interaction with specific molecular targets. The pyrazolo[3,4-b]pyridine core is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The piperazine moiety may enhance the compound’s binding affinity and selectivity, while the trifluoromethyl group can improve its metabolic stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL)METHANONE: Lacks the piperazine and trifluoromethyl groups, which may reduce its biological activity.

    (6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-PHENYLPIPERAZINO}METHANONE: Similar structure but without the trifluoromethyl group, potentially affecting its stability and activity.

Uniqueness

The presence of the trifluoromethyl group and the piperazine moiety in (6-CYCLOPROPYL-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-4-YL){4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}METHANONE makes it unique compared to other similar compounds. These groups enhance its chemical stability, biological activity, and potential therapeutic applications.

Properties

Molecular Formula

C23H24F3N5O

Molecular Weight

443.5 g/mol

IUPAC Name

(6-cyclopropyl-1,3-dimethylpyrazolo[3,4-b]pyridin-4-yl)-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C23H24F3N5O/c1-14-20-18(13-19(15-6-7-15)27-21(20)29(2)28-14)22(32)31-10-8-30(9-11-31)17-5-3-4-16(12-17)23(24,25)26/h3-5,12-13,15H,6-11H2,1-2H3

InChI Key

LLWIIFBUOYEKKE-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)N4CCN(CC4)C5=CC=CC(=C5)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.